molecular formula C11H19NO B15310749 5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane

5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane

Cat. No.: B15310749
M. Wt: 181.27 g/mol
InChI Key: SKXQLCAZQJVYBQ-UHFFFAOYSA-N
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Description

5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane is a complex spirocyclic compound featuring fused oxygen (oxa) and nitrogen (aza) heterocycles. Its unique architecture, characterized by two spiro junctions and a tridecane backbone, confers distinct stereoelectronic properties.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

5-oxa-12-azadispiro[3.1.46.34]tridecane

InChI

InChI=1S/C11H19NO/c1-2-5-10(4-1)8-12-9-11(13-10)6-3-7-11/h12H,1-9H2

InChI Key

SKXQLCAZQJVYBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC3(O2)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Positioning: The placement of oxygen and nitrogen within the spiro system significantly alters polarity and hydrogen-bonding capacity.
  • Ring Strain and Stability : Smaller spiro systems (e.g., Spiro[3.6]) exhibit higher ring strain, which may affect synthetic accessibility and metabolic stability .

Bioactivity and Structure-Activity Relationships (SAR)

  • Activity Landscape Analysis : Compounds with >70% structural similarity (Tanimoto coefficient >0.8) often share bioactivity profiles . For instance, aglaithioduline, a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), mimics its epigenetic modulation properties . While direct SAR data for 5-Oxa-12-azadispiro[...]tridecane are unavailable, clustering analyses suggest that spiroheterocycles with nitrogen in axial positions (e.g., 6-azadispiro[4.1.4.2]tridecane) exhibit enhanced interaction with enzymes like HDACs .
  • Activity Cliffs: Structural analogs with minor modifications (e.g., substituent addition) can show drastic potency differences. For example, fluorinated tandospirone analogs demonstrate improved pharmacokinetics compared to non-fluorinated versions, highlighting the role of electron-withdrawing groups in target affinity .

Computational and Experimental Insights

Molecular Similarity Metrics

Tanimoto and Dice indices are widely used to quantify structural similarity. For example:

  • Tanimoto_Morgan : Effective for comparing spiroheterocycles due to its sensitivity to ring systems and heteroatom arrangements .
  • Read-Across Predictions : Computational tools leverage structural analogs (e.g., 1-Oxa-4-azaspiro[5.6]dodecane) to infer toxicity or bioactivity for data-poor compounds like 5-Oxa-12-azadispiro[...]tridecane .

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